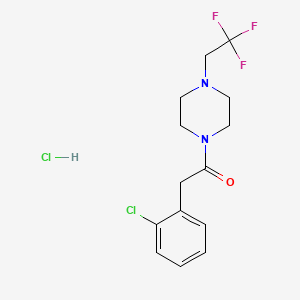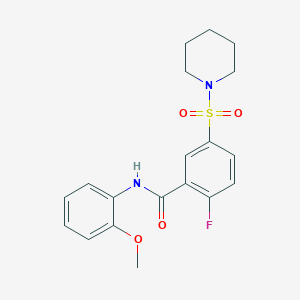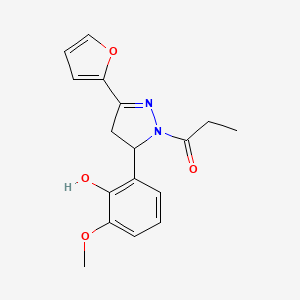
4-(Phenylamino)butanoic acid hydrochloride
カタログ番号 B2445066
CAS番号:
113407-64-0
分子量: 215.68
InChIキー: SEZYDRIJSHGZNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenylamino)butanoic acid hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H13NO2•HCl and a molecular weight of 215.68 .
Molecular Structure Analysis
The molecular structure of 4-(Phenylamino)butanoic acid hydrochloride consists of 10 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The molecular weight is 215.68 .科学的研究の応用
Synthesis and Chemical Properties
- Demethylation Process : A study by Delhaye et al. (2006) discusses a solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a related compound, highlighting an efficient method of demethylation useful in various synthetic applications (Delhaye et al., 2006).
- Oxidation Studies : Yogananth and Mansoor (2015) conducted a kinetic and thermodynamic study on the oxidation of 4-oxo-4-phenyl butanoic acid, a structurally similar compound. This research aids in understanding the chemical behavior of related butanoic acid derivatives (Yogananth & Mansoor, 2015).
Applications in Crystal Engineering
- Multicomponent Crystals of Baclofen : Báthori and Kilinkissa (2015) explored the crystal structure of baclofen, a γ-amino acid similar to 4-(phenylamino)butanoic acid, providing insights into crystal engineering and potential pharmaceutical applications (Báthori & Kilinkissa, 2015).
Pharmacological Activity
- Synthesis of Pharmacologically Active Derivatives : Vasil'eva et al. (2016) described the synthesis of various 3,4-disubstituted aminobutyric acids, demonstrating the pharmacological potential of compounds structurally related to 4-(phenylamino)butanoic acid (Vasil'eva et al., 2016).
- Antimicrobial Activity : Research by Mickevičienė et al. (2015) on derivatives of aminobutanoic acids, similar to 4-(phenylamino)butanoic acid, revealed significant antimicrobial properties, hinting at potential medical applications (Mickevičienė et al., 2015).
作用機序
特性
IUPAC Name |
4-anilinobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-10(13)7-4-8-11-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZYDRIJSHGZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2444985.png)
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)
![N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2444988.png)
![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2444991.png)
![2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B2444992.png)


![6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2444998.png)

![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B2445003.png)
